An In-depth Technical Guide to 5-Methyl-6-nitroquinoline: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 5-Methyl-6-nitroquinoline: Structure, Properties, and Synthetic Pathways
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The chemical compound 5-Methyl-6-nitroquinoline is not extensively documented in publicly available chemical literature and databases. Consequently, this guide has been meticulously compiled by leveraging data from closely related isomers, namely 6-Methyl-5-nitroquinoline, 5-nitroquinoline, and 6-nitroquinoline. All properties and reaction pathways described herein are based on established principles of chemical reactivity and spectroscopic data from these analogous structures. This document serves as a predictive and informational resource to guide future research into this specific isomer.
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of substituents such as methyl and nitro groups onto the quinoline ring can profoundly influence the molecule's physicochemical properties, reactivity, and pharmacological profile. This guide provides a comprehensive technical overview of 5-Methyl-6-nitroquinoline, a lesser-known derivative, by examining its anticipated chemical structure, molecular properties, plausible synthetic routes, and potential for further investigation in drug discovery and development.
Chemical Structure and Molecular Properties
5-Methyl-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂O₂. Its structure consists of a quinoline bicyclic system with a methyl group substituted at the 5-position and a nitro group at the 6-position. The presence of the electron-donating methyl group and the electron-withdrawing nitro group on the benzene ring of the quinoline moiety is expected to create a unique electronic environment, influencing its reactivity and intermolecular interactions.
Structural Representation
Caption: Proposed two-step synthesis of 5-Methyl-6-nitroquinoline.
Expertise & Experience Insights: The choice of the Skraup synthesis is based on its reliability for generating substituted quinolines from anilines. The subsequent nitration step is critical. The directing effects of the methyl group (ortho-, para-directing) and the quinoline nitrogen (deactivating, directing to the benzene ring) would need to be carefully considered to achieve the desired 6-nitro substitution. Optimization of reaction conditions, particularly temperature and the composition of the nitrating mixture, would be paramount to control regioselectivity and minimize the formation of other isomers.
Reactivity
The reactivity of 5-Methyl-6-nitroquinoline is dictated by the interplay of the quinoline ring system and its substituents.
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Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group at the 6-position is expected to activate the quinoline ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would yield 5-Methyl-6-aminoquinoline, a valuable intermediate for further functionalization.
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Electrophilic Aromatic Substitution: Further electrophilic substitution on the benzene ring is likely to be disfavored due to the deactivating effect of the nitro group. If forced, substitution would likely occur at the 8-position. The pyridine ring is generally resistant to electrophilic attack. [1]
Experimental Protocols
The following are generalized, self-validating protocols for the synthesis and characterization of 5-Methyl-6-nitroquinoline, based on established methods for analogous compounds.
Protocol 1: Synthesis of 5-Methylquinoline (Skraup Synthesis)
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
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Reagent Addition: To the flask, add 3-methylaniline, glycerol, a catalytic amount of concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene.
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Heating: Heat the mixture cautiously to initiate the exothermic reaction. Once the reaction begins, moderate the heating to maintain a steady reflux.
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Work-up: After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it into a large volume of water. Neutralize the excess acid with a base (e.g., NaOH solution) until the solution is alkaline.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to obtain 5-methylquinoline.
Protocol 2: Nitration of 5-Methylquinoline
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Reaction Setup: In a flask cooled in an ice-salt bath, dissolve 5-methylquinoline in concentrated sulfuric acid.
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Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the quinoline solution, maintaining a low temperature (e.g., 0-5 °C).
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Reaction Monitoring: Monitor the progress of the reaction by TLC.
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Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
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Precipitation and Filtration: The nitrated product should precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield purified 5-Methyl-6-nitroquinoline. The exact isomer distribution would need to be determined by spectroscopic methods.
Protocol 3: Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and distinct downfield shifts for the protons in proximity to the nitro group.
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¹³C NMR: The spectrum will show the corresponding signals for the ten carbon atoms in the molecule, with the carbon attached to the nitro group being significantly deshielded.
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Mass Spectrometry (MS):
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Obtain the mass spectrum using a suitable ionization technique (e.g., ESI, EI). The molecular ion peak (M⁺) should be observed at m/z = 188.18. Fragmentation patterns can provide further structural confirmation. [2]* Infrared (IR) Spectroscopy:
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Acquire the IR spectrum (e.g., using a KBr pellet). Characteristic absorption bands for the nitro group (asymmetric and symmetric stretches) are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.
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Potential Applications in Drug Development
The 5-Methyl-6-nitroquinoline scaffold holds potential for the development of novel therapeutic agents. The nitro group is a key pharmacophore in several existing drugs and can also serve as a handle for further chemical modifications.
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Anticancer Agents: Nitroaromatic compounds have been investigated for their potential as hypoxia-activated prodrugs. [3]In the low-oxygen environment of solid tumors, the nitro group can be reduced to a cytotoxic species.
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Antimicrobial Agents: The quinoline core is present in many antimicrobial drugs. The specific substitution pattern of 5-Methyl-6-nitroquinoline may confer activity against various bacterial or parasitic strains. [4]* Kinase Inhibitors: The quinoline scaffold can be elaborated to design inhibitors of various protein kinases, which are important targets in cancer therapy.
The potential biological activity of 5-Methyl-6-nitroquinoline can be conceptualized in the context of its ability to intercalate with DNA or inhibit key cellular enzymes, a mechanism shared by other quinoline-based drugs.
Caption: Potential mechanism of action for 5-Methyl-6-nitroquinoline.
Conclusion
5-Methyl-6-nitroquinoline represents an intriguing yet underexplored area of quinoline chemistry. Based on the well-established chemistry of its isomers, it is predicted to be a stable, crystalline solid with potential for diverse chemical transformations and biological activities. The synthetic pathways and characterization protocols outlined in this guide provide a solid foundation for researchers to begin investigating this compound. Further studies are warranted to synthesize and characterize 5-Methyl-6-nitroquinoline, evaluate its biological properties, and explore its potential as a scaffold for the development of new therapeutic agents.
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PubChem. 5-Nitroquinoline. National Center for Biotechnology Information. [Link]
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PubChem. 6-Nitroquinoline. National Center for Biotechnology Information. [Link]
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PubChem. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009. [Link]
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Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI. [Link]
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Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. [Link]
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Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. [Link]
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Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents - PubMed. [Link]
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